Chemical structure and properties of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
Chemical structure and properties of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide
A Versatile Scaffold for PDE4 Inhibition and Antimicrobial Discovery
Executive Summary
4-(Difluoromethoxy)-3-ethoxybenzohydrazide (CAS: 832740-84-8) is a specialized pharmacophore intermediate used primarily in the development of phosphodiesterase-4 (PDE4) inhibitors and antimicrobial agents.[1] Structurally, it combines a difluoromethoxy group (
This guide provides a comprehensive technical analysis of the compound's physiochemical properties, synthetic pathways, and applications in medicinal chemistry.[2] It is designed for researchers requiring actionable protocols for synthesis, derivatization, and biological screening.
Chemical Profile & Physiochemical Properties[2][3][4][5][6][7]
The compound functions as a "linker" scaffold. The 3-ethoxy and 4-difluoromethoxy groups mimic the pharmacophoric features of established drugs like Roflumilast , while the hydrazide tail allows for rapid diversification into hydrazones, oxadiazoles, and thiadiazoles.
Table 1: Physiochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-(Difluoromethoxy)-3-ethoxybenzohydrazide | |
| CAS Number | 832740-84-8 | Verified Commercial Identifier |
| Molecular Formula | ||
| Molecular Weight | 246.21 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 145–148 °C (Predicted) | Varies by purity/polymorph |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 2 (Hydrazide | |
| H-Bond Acceptors | 5 (O, N, F atoms) | High interaction potential with enzyme pockets |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents |
Synthetic Route & Methodology
The synthesis of 4-(Difluoromethoxy)-3-ethoxybenzohydrazide requires precise control over the alkylation sequence to prevent regiochemical errors. The preferred industrial route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) or 3-ethoxy-4-hydroxybenzoic acid as the starting material.
3.1. Retrosynthetic Analysis
The molecule is disassembled into two key transformations:
-
Difluoromethylation: Introduction of the
group using a chlorodifluoroacetate reagent or Freon-22 substitute. -
Hydrazinolysis: Nucleophilic acyl substitution of an ester precursor with hydrazine hydrate.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(difluoromethoxy)-3-ethoxybenzoate
-
Reagents: Ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),
(3.0 eq). -
Solvent: DMF (Dimethylformamide) or NMP.
-
Protocol:
-
Dissolve ethyl 3-ethoxy-4-hydroxybenzoate in DMF under inert atmosphere (
). -
Add anhydrous
and heat to 70°C for 30 mins to generate the phenoxide anion. -
Slowly add sodium chlorodifluoroacetate. Increase temperature to 95–100°C.
-
Mechanism: The reagent decarboxylates in situ to generate difluorocarbene (
), which inserts into the O-H bond. -
Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water, extract with ethyl acetate, wash with brine, and dry over
.
-
Step 2: Hydrazinolysis to Target Hydrazide
-
Reagents: Intermediate Ester (from Step 1), Hydrazine Hydrate (80% or 98%, 5.0 eq).
-
Solvent: Ethanol (Absolute).
-
Protocol:
-
Dissolve the ester in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture (78°C) for 4–6 hours.
-
Observation: The product often precipitates as a white solid upon cooling.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
-
Reactivity & Derivatization Logic
The hydrazide group is a "chemical chameleon," capable of reacting with electrophiles to form diverse heterocycles. This is critical for Structure-Activity Relationship (SAR) studies.
4.1. Divergent Synthesis Pathways
-
Pathway A (Schiff Bases): Reaction with aromatic aldehydes yields hydrazones (acylhydrazones). These are often screened for antimycobacterial activity (tuberculosis research).
-
Pathway B (1,3,4-Oxadiazoles): Cyclization with carboxylic acids/POCl
or /KOH yields oxadiazoles, which are bioisosteres of esters/amides with improved metabolic stability. -
Pathway C (1,2,4-Triazoles): Reaction with isothiocyanates followed by base-catalyzed cyclization.
Figure 1: Divergent synthetic pathways from the benzohydrazide core to bioactive heterocycles.
Biological & Pharmacological Context[1][2][5][6][7]
5.1. PDE4 Inhibition Mechanism
The 3-alkoxy-4-(difluoromethoxy)phenyl motif is a validated pharmacophore for Phosphodiesterase-4 (PDE4) inhibition.
-
Mechanism: The difluoromethoxy group acts as a lipophilic bioisostere of a methoxy group. The fluorine atoms withdraw electron density, reducing metabolic O-dealkylation (enhancing half-life) and potentially engaging in weak halogen bonding within the PDE4 catalytic pocket.
-
Relevance: This hydrazide is a direct structural analog of the acid precursor to Roflumilast (Daxas), a drug used for COPD. Researchers use this hydrazide to synthesize novel PDE4 inhibitors that may have reduced emetic (nausea-inducing) side effects compared to first-generation inhibitors.
5.2. Antimicrobial Activity
Benzohydrazides and their hydrazone derivatives frequently exhibit activity against Mycobacterium tuberculosis and Gram-positive bacteria. The mechanism typically involves:
-
Chelation of transition metal ions essential for bacterial metalloenzymes.
-
Inhibition of mycolic acid synthesis (in the case of isoniazid-like derivatives).
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][5]
-
Handling: Use only in a chemical fume hood. Avoid dust formation.[3]
-
Storage: Store at 2–8°C (Refrigerator) under inert gas. Hydrazides can oxidize slowly over time to diimides or symmetric hydrazines if exposed to air/moisture.
References
-
PubChem. (2025).[6][7][4] Compound Summary: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (Precursor Analysis). National Library of Medicine. Link
-
Krátký, M., et al. (2023).[8] "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase."[8] International Journal of Molecular Sciences. Link
-
AK Scientific. (2024). Product Catalog: 4-(Difluoromethoxy)-3-ethoxybenzohydrazide (CAS 832740-84-8).[1][9]Link
-
Der Pharma Chemica. (2015). "Synthesis, characterization and biological applications of substituted benzohydrazide derivatives." Der Pharma Chemica, 7(12):70-84.[10] Link
-
Georganics. (2024). Safety Data Sheet: 4-Difluoromethoxy-3-hydroxybenzaldehyde.[3][4]Link
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